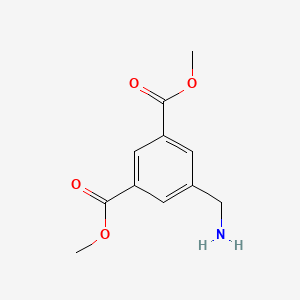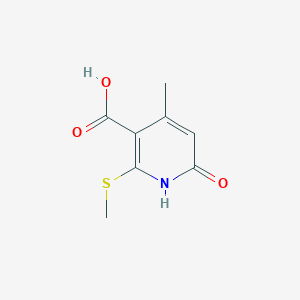
3-Methoxy-4-(2-oxopyrrolidin-1-yl)benzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methoxy-4-(2-oxopyrrolidin-1-yl)benzaldehyde is an organic compound with the molecular formula C14H17NO4 It is characterized by the presence of a methoxy group, a pyrrolidinone ring, and a benzaldehyde moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-4-(2-oxopyrrolidin-1-yl)benzaldehyde typically involves the reaction of 3-methoxybenzaldehyde with 2-pyrrolidinone under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature and reaction time, are optimized to achieve high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. This method allows for better control over reaction parameters and scalability. The use of automated systems and advanced purification techniques ensures the consistent quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
3-Methoxy-4-(2-oxopyrrolidin-1-yl)benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Substitution reactions may require specific catalysts and solvents depending on the desired functional group.
Major Products Formed
Oxidation: 3-Methoxy-4-(2-oxopyrrolidin-1-yl)benzoic acid.
Reduction: 3-Methoxy-4-(2-oxopyrrolidin-1-yl)benzyl alcohol.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
3-Methoxy-4-(2-oxopyrrolidin-1-yl)benzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a pharmacophore in drug design.
Industry: It is used in the development of novel materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 3-Methoxy-4-(2-oxopyrrolidin-1-yl)benzaldehyde involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 3-Methoxy-4-(2-oxopyrrolidin-1-yl)benzoic acid
- 3-Methoxy-4-(2-oxopyrrolidin-1-yl)ethoxybenzaldehyde
- 3-Methoxy-4-(2-oxopyrrolidin-1-yl)ethoxybenzoic acid
Uniqueness
3-Methoxy-4-(2-oxopyrrolidin-1-yl)benzaldehyde is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its structural features make it a valuable compound for various research applications, distinguishing it from other similar compounds.
Propiedades
Fórmula molecular |
C12H13NO3 |
|---|---|
Peso molecular |
219.24 g/mol |
Nombre IUPAC |
3-methoxy-4-(2-oxopyrrolidin-1-yl)benzaldehyde |
InChI |
InChI=1S/C12H13NO3/c1-16-11-7-9(8-14)4-5-10(11)13-6-2-3-12(13)15/h4-5,7-8H,2-3,6H2,1H3 |
Clave InChI |
ODCMVNPLTJSKKO-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=CC(=C1)C=O)N2CCCC2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


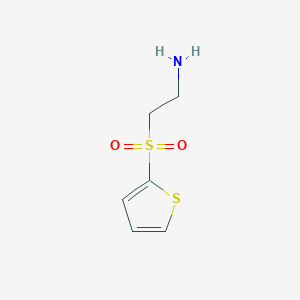
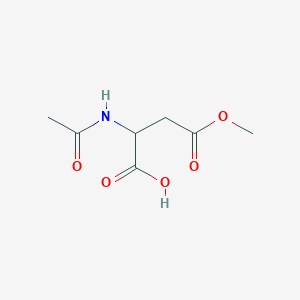
![Tetrasodium 3-hydroxy-4-(2-{2-sulfonato-5-[2-(4-sulfonatophenyl)diazen-1-yl]phenyl}diazen-1-yl)naphthalene-2,7-disulfonate](/img/structure/B12436877.png)
![methyl 3-[(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]-1H-indole-2-carboxylate](/img/structure/B12436883.png)
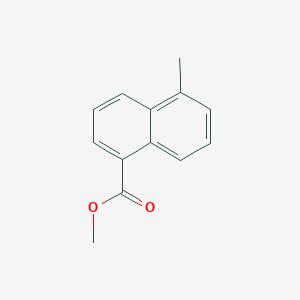
![8-[(1E)-2-(3,4-dimethoxyphenyl)ethenyl]-1,3-diethyl-9H-purine-2,6-dione](/img/structure/B12436906.png)

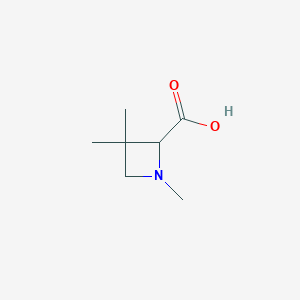

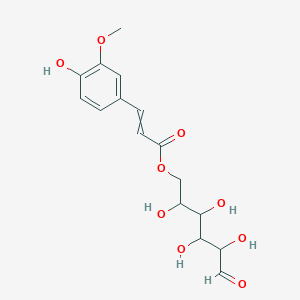
![[1-(2,4-Dimethylphenyl)ethyl]hydrazine](/img/structure/B12436942.png)
